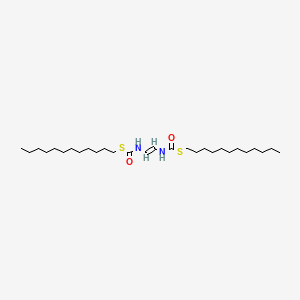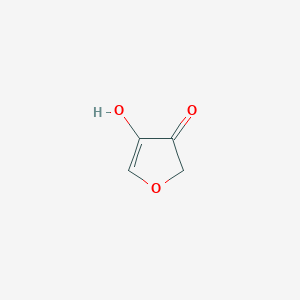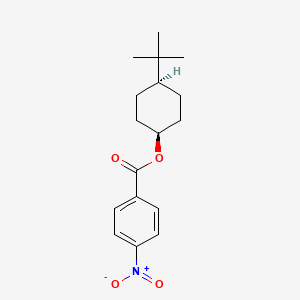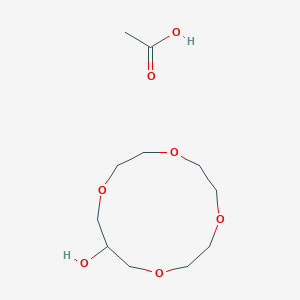
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is a compound that combines the properties of acetic acid and a macrocyclic ether. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The macrocyclic ether component, 1,4,7,10-tetraoxacyclotridecan-12-ol, is a cyclic compound containing oxygen atoms that can form stable complexes with various metal ions. This unique combination makes the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol typically involves the formation of the macrocyclic ether followed by the introduction of the acetic acid moiety. One common method is the cyclization of a linear precursor containing multiple oxygen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Substitution: The hydroxyl group in the macrocyclic ether can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid moiety typically produces carbon dioxide and water, while reduction can yield ethanol. Substitution reactions can result in various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ether can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the development of diagnostic agents where metal ion coordination is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A similar macrocyclic ether with four oxygen atoms, used in similar applications.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used as a ligand in coordination chemistry.
Crown Ethers: A class of compounds with multiple oxygen atoms forming a ring, known for their ability to complex with metal ions.
Uniqueness
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is unique due to the presence of both acetic acid and a macrocyclic ether in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
77887-90-2 |
|---|---|
Molekularformel |
C11H22O7 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C9H18O5.C2H4O2/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9;1-2(3)4/h9-10H,1-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
NHNOKPAENVEWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COCCOCC(COCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


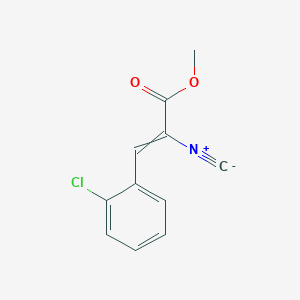

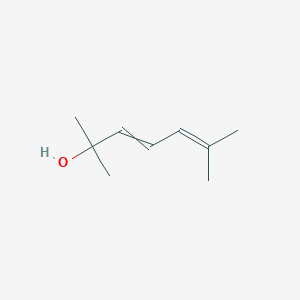
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
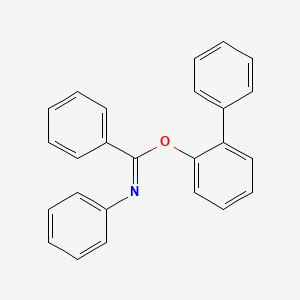
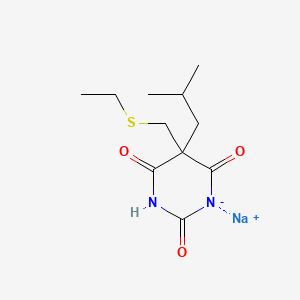
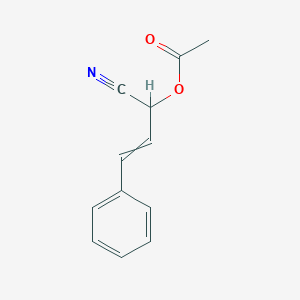
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
